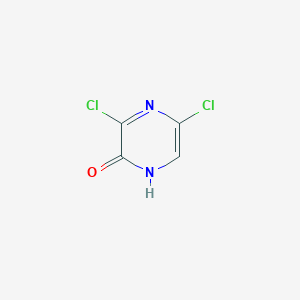

3,5-Dichloropyrazin-2(1H)-one

Overview

Description

Synthesis Analysis

The synthesis of 3,5-Dichloropyrazin-2(1H)-one and its derivatives can be achieved through a variety of methods. Notably, a straightforward microwave method allows for the rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. This method contrasts with traditional synthesis, which typically requires prolonged heating. The microwave-assisted protocol significantly shortens the synthesis time, illustrating the compound's accessibility for further study and application in medicinal chemistry (Gising, Ortqvist, Sandström, & Larhed, 2009).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's interactions and reactivity. In one study, the molecular structure of a pyrazole derivative, closely related to 3,5-Dichloropyrazin-2(1H)-one, was elucidated using single crystal X-ray diffraction. This study highlighted the importance of molecular interactions, such as C—H⋯π and Cg⋯Cg, in stabilizing the compound's structure (Naveen et al., 2018).

Scientific Research Applications

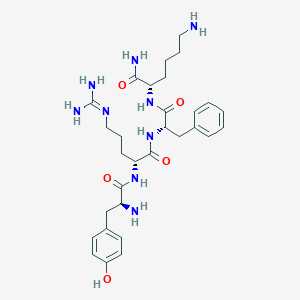

Organic Synthesis and Peptide Mimicry : 3,5-Dihalo-2(1H)-pyrazinones, including 3,5-Dichloropyrazin-2(1H)-one, are versatile scaffolds in organic synthesis. They have applications in peptide mimicry and drug design due to their structural flexibility and functionalizability (Pawar & Borggraeve, 2006).

Medicinal Chemistry and Drug Development : A study focused on the rapid microwave method for synthesizing functionalized 3,5-dichloro-2(1H)-pyrazinones. These compounds have significant potential in medicinal chemistry for developing novel Hepatitis C virus NS3 protease inhibitors (Gising et al., 2009).

Pharmacological Properties : 3,5-Diphenyl-1H-pyrazole derivatives, a class related to 3,5-Dichloropyrazin-2(1H)-one, demonstrate sedative effects, platelet antiaggregating activity, and moderate local anesthetic, analgesic, and anti-inflammatory activities in animal models (Bondavalli et al., 1990).

Cancer Treatment Applications : An optimized derivative, 3,5-diaryl-pyrazin-2(1H)-one, shows potent activity against PDGF-R, suggesting its potential for treating PDGF-R dependent cancer cells (Horbert et al., 2015).

Marine-Derived Drug Development : Marine hamacanthin-derived pyrazin-2(1H)-ones demonstrate potential as potent PDGFR inhibitors, indicating their use in anti-cancer drug development (Pinchuk et al., 2013).

Synthetic Methodology Development : A catalyst-free method for synthesizing phosphonated 2(1H)-pyrazinones from 3,5-dichloropyrazinones opens up applications in various industrial sectors (Alen et al., 2007).

Mechanism of Action

Target of Action

It is known to be used in the preparation of triazolopyrazines and related bicyclic nitrogen heterocycles . These compounds are often used as Ahr modulators for the treatment of diseases .

Mode of Action

It’s structurally related to dicyanopyrazines, which are known to be powerful photoredox catalysts . These catalysts facilitate property tuning by interchanging parts of the donor-acceptor system . This suggests that 3,5-Dichloropyrazin-2(1H)-one may interact with its targets through a similar mechanism, potentially involving electron transfer processes .

Biochemical Pathways

Given its structural similarity to dicyanopyrazines, it may influence photoredox transformations . These transformations include various organic reactions such as oxidations, reductions, and bond formations .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Given its use in the synthesis of ahr modulators, it may contribute to the modulation of the aryl hydrocarbon receptor (ahr), which plays a role in various biological processes, including immune response and cellular proliferation .

properties

IUPAC Name |

3,5-dichloro-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJAHNEBHARQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130879-62-8 | |

| Record name | 3,5-dichloro-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

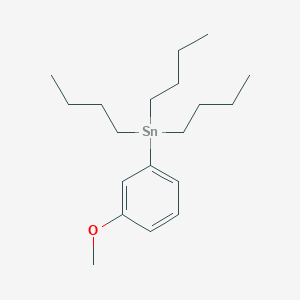

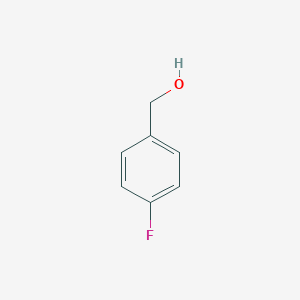

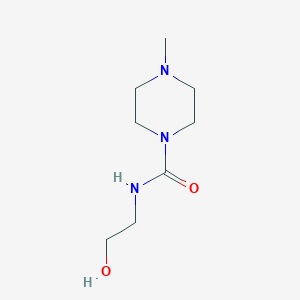

Feasible Synthetic Routes

Q & A

Q1: Why is 3,5-Dichloropyrazin-2(1H)-one a molecule of interest for medicinal chemistry?

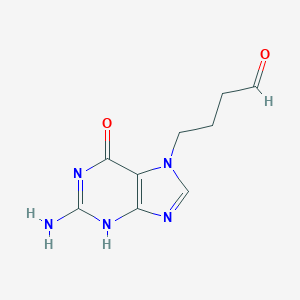

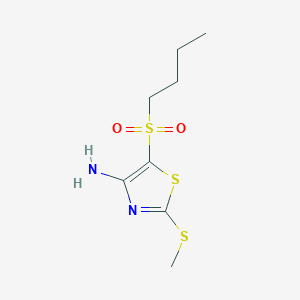

A1: 3,5-Dichloropyrazin-2(1H)-one serves as a versatile building block for creating diverse chemical structures, particularly those with potential biological activity. Its structure allows for various chemical modifications at the chlorine atoms and the nitrogen in the ring. The articles highlight its use in synthesizing pyrazine-containing nucleoside analogues [, ]. These analogues mimic natural nucleosides, the building blocks of DNA and RNA, and hold promise as antiviral or anticancer agents.

Q2: What synthetic strategies are employed to utilize 3,5-Dichloropyrazin-2(1H)-one in nucleoside analogue synthesis?

A2: The provided research utilizes a stepwise approach:

Q3: What are the advantages of using microwave irradiation in these synthetic procedures?

A3: Microwave irradiation significantly enhances reaction rates, often reducing reaction times from hours to minutes. This is particularly beneficial for the Huisgen cycloaddition step in nucleoside analogue synthesis [, ], leading to faster and more efficient synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)

![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)